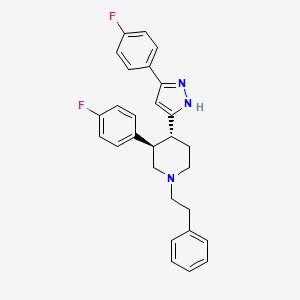

Piperidinyl pyrazole derivative 1

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C28H27F2N3 |

|---|---|

Molekulargewicht |

443.5 g/mol |

IUPAC-Name |

(3R,4R)-3-(4-fluorophenyl)-4-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-1-(2-phenylethyl)piperidine |

InChI |

InChI=1S/C28H27F2N3/c29-23-10-6-21(7-11-23)26-19-33(16-14-20-4-2-1-3-5-20)17-15-25(26)28-18-27(31-32-28)22-8-12-24(30)13-9-22/h1-13,18,25-26H,14-17,19H2,(H,31,32)/t25-,26+/m1/s1 |

InChI-Schlüssel |

HJPVPXYGXWGSIG-FTJBHMTQSA-N |

Isomerische SMILES |

C1CN(C[C@H]([C@@H]1C2=CC(=NN2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |

Kanonische SMILES |

C1CN(CC(C1C2=CC(=NN2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)CCC5=CC=CC=C5 |

Herkunft des Produkts |

United States |

Synthetic Strategies for Piperidinyl Pyrazole Derivatives

Foundational Synthetic Approaches to Pyrazole (B372694) Ring Systems

The pyrazole ring is a cornerstone of many biologically active compounds. mdpi.comnih.gov Its synthesis is well-established, with several robust methods available to organic chemists.

Cyclocondensation Reactions

Cyclocondensation is a classical and widely used method for pyrazole synthesis. The most prominent example is the Knorr pyrazole synthesis, which involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound. mdpi.com This method is highly versatile, allowing for the preparation of a wide range of substituted pyrazoles.

The reaction proceeds via the condensation of a hydrazine derivative with a β-dicarbonyl compound, leading to a mixture of regioisomers if the diketone is unsymmetrical. mdpi.com Variations of this reaction utilize α,β-unsaturated ketones and aldehydes, which react with hydrazines to first form pyrazoline intermediates that can be subsequently oxidized to the aromatic pyrazole ring. nih.govresearchgate.net Cross-conjugated enynones have also been successfully employed in cyclocondensation reactions with arylhydrazines to regioselectively yield pyrazole derivatives. nih.gov The reaction's outcome can be influenced by the substituents on the enynone, with electron-rich heteroaromatic groups favoring pyrazole formation. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis

| Starting Material 1 | Starting Material 2 | Catalyst/Conditions | Product | Yield | Reference |

| 1,3-Diketone | Hydrazine derivative | Acid or Base catalyst | Polysubstituted pyrazole | Good to Excellent | mdpi.com |

| α,β-Unsaturated Ketone | Hydrazine derivative | Oxidation | Pyrazole | - | nih.gov |

| Cross-conjugated enynone | Arylhydrazine | None | Dihetaryl-substituted ethene | Good | nih.gov |

| Hydrazone | Vilsmeier Reagent | - | Pyrazole-4-carbaldehyde | Good | nih.gov |

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The [3+2] cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition, is a powerful tool for constructing five-membered heterocyclic rings like pyrazoles. mdpi.com This reaction involves a 1,3-dipole (such as a nitrile imine or a diazoalkane) reacting with a dipolarophile (typically an alkyne or an alkene). mdpi.comnih.gov

Nitrile imines, often generated in situ from hydrazonoyl halides, react with alkynes to produce highly substituted pyrazoles with excellent regioselectivity. mdpi.comnih.gov This method has been advanced by using alkyne surrogates, such as α-bromocinnamaldehyde, which react with nitrile imines to form pyrazoline intermediates that eliminate HBr to yield the aromatic pyrazole. nih.gov Similarly, diazo compounds can react with alkynes or their equivalents to afford pyrazoles. mdpi.com Silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes provides another mild and efficient route to pyrazoles. organic-chemistry.org

Table 2: Examples of [3+2] Cycloaddition Reactions for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Catalyst/Conditions | Product Type | Reference |

| Hydrazonoyl Halide | α-Bromocinnamaldehyde | Triethylamine | 1,3,4,5-Tetrasubstituted pyrazole | nih.gov |

| Arylsydnone | α,β-Unsaturated ketone | Dry xylene | Trisubstituted pyrazole | mdpi.com |

| N-Isocyanoiminotriphenylphosphorane | Terminal Alkyne | Silver catalyst | Substituted pyrazole | organic-chemistry.org |

| Dialkyl azodicarboxylate | Substituted propargylamine | Phosphine-free, r.t. | Functionalized pyrazole | organic-chemistry.org |

Metal-Catalyzed Coupling Reactions

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form C-N bonds, and these have been successfully applied to pyrazole synthesis. Palladium-catalyzed coupling reactions are particularly prominent for the N-arylation of pyrazoles. acs.org Aryl triflates, which are readily prepared from phenols, can be coupled with various pyrazole derivatives using a palladium catalyst with a specialized phosphine (B1218219) ligand like tBuBrettPhos. acs.org This method is tolerant of numerous functional groups and allows for the synthesis of sterically hindered N-arylpyrazoles. acs.org

Copper-catalyzed reactions also provide a valuable route. For instance, a copper-catalyzed domino C-N coupling/hydroamination reaction of acetylenes and diamines has been reported to produce pyrazoles in good yields. nih.gov Furthermore, innovative methods involving early transition metals have emerged, such as the titanium-mediated multicomponent synthesis of pyrazoles from alkynes, nitriles, and a titanium imido complex, which proceeds via an oxidative N-N bond coupling mechanism. acs.orgnih.govrsc.org

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. nih.govmdpi.com MCRs have gained significant traction for the synthesis of complex pyrazole derivatives due to their atom economy, operational simplicity, and ability to rapidly build molecular diversity. beilstein-journals.orgnih.gov

For example, pyrano[2,3-c]pyrazoles, a class of fused pyrazoles, are often synthesized via four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.comnih.govnih.gov These reactions can be promoted by various catalysts or even proceed under catalyst-free conditions using ultrasound irradiation. nih.gov The development of MCRs has significantly streamlined access to decorated pyrazole cores that can serve as intermediates for more complex targets like Piperidinyl Pyrazole Derivative 1. acs.org

Advanced Synthetic Methodologies for Piperidine (B6355638) Ring Formation

The piperidine ring is a ubiquitous feature in natural products and pharmaceuticals. beilstein-journals.org Its synthesis has been the subject of extensive research, with intramolecular cyclization being a key strategy for its construction. mdpi.com

Intramolecular Cyclization Reactions

Intramolecular cyclization offers a powerful and stereocontrolled means of forming the piperidine ring from an acyclic precursor. mdpi.com This strategy involves a suitably functionalized linear chain that undergoes ring closure to form the six-membered heterocycle.

A variety of reaction types can be employed to achieve this transformation:

Reductive Amination: Intramolecular reductive amination of an amino-aldehyde or amino-ketone is a classic and effective method for piperidine synthesis. nih.gov

Aza-Michael Addition: The intramolecular conjugate addition of an amine to an α,β-unsaturated ester, ketone, or nitrile (an aza-Michael reaction) is a common strategy for building the piperidine skeleton. mdpi.com

Radical Cyclization: Radical-mediated cyclizations provide another avenue. For instance, a cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for producing various piperidines. mdpi.com

Metal-Catalyzed Cyclization: Palladium-catalyzed intramolecular hydroamination of unactivated alkenes can occur at room temperature, offering a mild route to piperidines. organic-chemistry.org

To synthesize a piperidinyl pyrazole, a synthetic intermediate would be designed to contain a pre-formed pyrazole nucleus and a linear chain with appropriate functional groups at its termini, poised for intramolecular cyclization to form the piperidine ring.

Enantioselective Synthesis Techniques

The creation of specific stereoisomers is crucial in medicinal chemistry, and the synthesis of chiral piperidinyl pyrazole derivatives is no exception. A key strategy for achieving this is through organocatalytic asymmetric reactions.

A notable example is the highly enantioselective synthesis of the fluorinated pyrazolo-piperidine, GSK3901383A. nih.govacs.org This process utilizes an organocatalytic aza-Michael addition as the cornerstone of its stereocontrol. The reaction involves the addition of a 4-substituted pyrazole to an electron-deficient alkene. Specifically, 4-nitro-pyrazole is added to ethyl (E)-2,2-difluoro-5-oxopent-3-enoate. nih.govacs.org The success of this transformation hinges on the rational selection of a catalyst based on computational analysis of its steric properties. acs.org This approach enabled a concise, four-step synthesis of the highly functionalized 3,3-difluoro-4-pyrazolo-piperidine core with high stereoselectivity. nih.govacs.org

Table 1: Organocatalytic Aza-Michael Addition for Enantioselective Synthesis

| Reactant 1 | Reactant 2 | Catalyst Type | Key Outcome | Reference |

|---|---|---|---|---|

| 4-Nitro-pyrazole | Ethyl (E)-2,2-difluoro-5-oxopent-3-enoate | Organocatalyst | Highly enantioselective formation of a 3,3-difluoro-4-pyrazolo-piperidine intermediate. | nih.govacs.org |

Convergent and Divergent Synthesis of Integrated Piperidinyl Pyrazole Architectures

The construction of complex molecules like piperidinyl pyrazole derivatives often employs either convergent or divergent synthetic plans. A convergent synthesis involves preparing the piperidine and pyrazole fragments independently before joining them at a late stage. This approach is efficient as it allows for the optimization of individual reaction steps and the rapid assembly of the final scaffold. In contrast, a divergent synthesis begins with a common core intermediate that is subsequently modified in various ways to create a library of related compounds. This is particularly useful for structure-activity relationship studies.

Strategies for Assembling the Pyrazole-Piperidine Core

Several methods exist for connecting the pyrazole and piperidine rings to form the core architecture.

One of the most common and classic methods for pyrazole synthesis is the Knorr cyclocondensation, which involves reacting a 1,3-dicarbonyl compound with a hydrazine. nih.govmdpi.com In a convergent approach, either the 1,3-dicarbonyl compound or the hydrazine could bear the pre-synthesized piperidine moiety, leading to the formation of the integrated piperidinyl pyrazole scaffold in a single cyclization step.

A more contemporary strategy is the aforementioned organocatalytic aza-Michael addition, which directly installs a pyrazole onto a linear precursor that is then cyclized to form the piperidine ring. nih.govacs.org This represents a powerful convergent method for building the core structure.

Multicomponent reactions (MCRs), which combine three or more starting materials in a single operation, are also highly effective for assembling such scaffolds. nih.gov A pseudo-four-component synthesis has been described for creating pyrazolyl-2-pyrazolines, showcasing the power of MCRs to build complex heterocyclic systems in one pot. nih.gov Similarly, a three-component reaction can yield 1,3-substituted pyrazoles from enaminones, hydrazine, and aryl halides, where the piperidine could be introduced as a substituent on one of the components. nih.gov

Late-Stage Functionalization and Derivatization Approaches

Late-stage functionalization is a key strategy for the divergent synthesis of a library of piperidinyl pyrazole derivatives from a common intermediate. This allows for the exploration of chemical space around the core scaffold.

Palladium-catalyzed cross-coupling reactions are particularly powerful for this purpose. For instance, starting with a 3-bromopyrazole intermediate, Sonogashira and Suzuki-Miyaura cross-coupling reactions can be used to introduce a wide variety of aryl and alkynyl substituents at the C3-position of the pyrazole ring. nih.govresearchgate.net This method has been successfully applied to create a large set of pyrazole derivatives for biological screening. nih.gov

Another avenue for derivatization is the functionalization of substituent groups already present on the ring. For example, a pyrazole bearing a primary amino group at the C5-position can be acylated or reacted with isocyanates to form amides and ureas, respectively. nih.govresearchgate.net This was demonstrated in the synthesis of N-pyrazolylureas, where a urea (B33335) moiety containing a 4-benzylpiperidino group was introduced, highlighting a direct method for late-stage incorporation of the piperidine ring. nih.govresearchgate.net The reactivity of such positions can be influenced by other substituents on the pyrazole ring; for example, an electron-withdrawing cyano group at the C4-position was found to limit the acylation of a C5-amino group. nih.govresearchgate.net

Furthermore, 4-unsubstituted pyrazoles can undergo electrophilic thio- or selenocyanation at the C4-position, and these groups can be further converted into other functionalities like S/SeCF₃ and S/SeMe groups, adding another layer of possible derivatization. beilstein-journals.org

Table 2: Examples of Late-Stage Functionalization Reactions

| Starting Material | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 3-Bromopyrazole | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst | 3-Arylpyrazoles | nih.govresearchgate.net |

| 3-Bromopyrazole | Sonogashira Coupling | Terminal alkynes, Pd catalyst | 3-Alkynylpyrazoles | nih.govresearchgate.net |

| 5-Amino-4-cyanopyrazole | Urea Formation | Isocyanates | N-Pyrazolylureas | nih.govresearchgate.net |

Structure Activity Relationship Sar Elucidation of Piperidinyl Pyrazole Derivatives

Methodologies for SAR Studies in Heterocyclic Systems

The elucidation of SAR in heterocyclic systems, such as piperidinyl pyrazoles, employs a variety of sophisticated methodologies. These approaches are designed to systematically probe the effects of structural modifications on the compound's interaction with its biological target.

Combinatorial Chemistry and High-Throughput Screening: The synthesis of large libraries of diverse yet related heterocyclic compounds allows for the rapid screening of biological activity. This approach enables the identification of initial "hit" compounds and the preliminary mapping of the SAR landscape. researchgate.net

Computational Modeling and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of the compounds with their biological activity. researchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to understand the steric and electronic requirements for activity. Molecular docking studies can further predict the binding modes of the derivatives within the active site of a target protein, providing a rationale for observed SAR. wikipedia.orgnih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group in the lead molecule with another group that has similar physical or chemical properties. This helps to probe the importance of specific electronic, steric, and lipophilic properties for activity and can be used to optimize pharmacokinetic profiles. nih.gov

These methodologies are often used in concert to develop a comprehensive understanding of the SAR for a given series of compounds, guiding the rational design of new and improved derivatives.

Positional and Substituent Effects on the Pyrazole (B372694) Ring

The pyrazole ring is a core component of these derivatives, and the nature and position of its substituents have a profound impact on biological activity. nih.gov The pyrazole ring itself is an aromatic system, and its electronic properties can be modulated by substituents. nih.gov

The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the binding pocket of its target. Research on cannabinoid receptor antagonists has shown that a bulky, lipophilic group at this position is often favored for high affinity.

For instance, in the well-studied CB1 receptor antagonist SR141716A, a 2,4-dichlorophenyl group at the N1 position was found to be a key requirement for potent antagonistic activity. nih.govacs.org The presence of electron-withdrawing groups on the phenyl ring at this position generally enhances activity.

Table 1: Influence of N1-Substituents on CB1 Receptor Antagonistic Activity

| N1-Substituent | Relative Potency | Reference |

|---|---|---|

| 2,4-Dichlorophenyl | High | nih.govacs.org |

| Phenyl | Moderate | nih.gov |

This table is illustrative and based on general findings in the literature.

The substituents at the carbon atoms of the pyrazole ring are critical for both binding affinity and selectivity.

C3-Position: A carboxamide group at the C3 position is a common feature in many active piperidinyl pyrazole derivatives. nih.gov This group often acts as a key hydrogen bond donor or acceptor, anchoring the ligand in the active site of the receptor. The nature of the amide substituent can also influence activity, with the piperidinyl group being a key contributor in many cases. nih.gov

C5-Position: A para-substituted phenyl ring at the C5 position has been identified as a crucial element for high-affinity binding in many piperidinyl pyrazole series. nih.govacs.org The electronic nature of the substituent on this phenyl ring can significantly modulate activity. For example, in a series of CB1 antagonists, a p-iodophenyl group at the C5 position resulted in one of the most potent compounds. nih.govacs.org

Table 2: Impact of C3, C4, and C5 Substitutions on CB1 Receptor Antagonistic Activity

| C3-Substituent | C4-Substituent | C5-Substituent | Relative Potency | Reference |

|---|---|---|---|---|

| Piperidinyl carboxamide | Methyl | 4-Chlorophenyl | High | nih.govacs.org |

| Piperidinyl carboxamide | Methyl | 4-Iodophenyl | Very High | nih.govacs.org |

| Piperidinyl carboxamide | Methyl | Phenyl | Moderate | nih.gov |

This table is illustrative and based on general findings in the literature.

Structural Contributions of the Piperidine (B6355638) Moiety

The piperidine ring is another critical pharmacophoric element in this class of compounds. nih.gov Its conformation and stereochemistry can have a dramatic effect on biological activity. thieme-connect.com

Like cyclohexane, the piperidine ring typically adopts a chair conformation to minimize steric strain. wikipedia.org However, in piperidine, the presence of the nitrogen atom leads to two distinct chair conformations: one with the N-H bond (or N-substituent) in an axial position and the other in an equatorial position. The equatorial conformation is generally more stable. wikipedia.org

The preferred conformation of the piperidine ring can influence the spatial orientation of its substituents, which in turn affects how the molecule fits into a binding pocket. The flexibility of the piperidine ring can also allow for induced-fit binding to a receptor.

The introduction of chiral centers into the piperidine ring can lead to enantiomers or diastereomers with significantly different biological activities and selectivities. thieme-connect.comresearchgate.net This is because the three-dimensional arrangement of atoms is critical for precise interactions with chiral biological macromolecules like receptors and enzymes. nih.gov

For example, studies on 3,4-disubstituted piperidine analogues have shown that cis and trans isomers, as well as their individual enantiomers, can exhibit vastly different selectivities for monoamine transporters. nih.gov In some cases, one enantiomer may be significantly more potent than the other, highlighting the importance of stereochemistry in drug design. nih.gov

Table 3: Stereochemical Effects on Transporter Inhibition

| Isomer | Target Selectivity | Reference |

|---|---|---|

| (-)-cis | DAT/NET selective | nih.gov |

| (+)-trans | DAT/NET selective | nih.gov |

| (-)-trans | SERT or SERT/NET selective | nih.gov |

This table is based on findings for a specific series of 3,4-disubstituted piperidines and illustrates the principle of stereochemical influence. DAT: Dopamine Transporter, NET: Norepinephrine Transporter, SERT: Serotonin Transporter.

Role of Substituents on Piperidine Nitrogen and Carbon Atoms

The piperidine ring is a key pharmacophoric element in many biologically active pyrazole derivatives, and modifications to its structure significantly influence receptor affinity and efficacy. SAR studies on analogues of SR141716A have systematically probed the aminopiperidine region by replacing the piperidinyl moiety with various substituents to understand steric and electronic requirements. nih.gov

Research has shown that, in general, increasing the size and bulk of the substituent attached to the piperidine nitrogen is associated with a higher affinity and efficacy. nih.gov However, this effect is not limitless; activity gains are no longer observed after a certain chain length is surpassed. nih.gov A quantitative SAR study further refined this understanding, suggesting that ligands exceeding a length of 3 Å in this region would likely exhibit reduced potency and affinity compared to the parent compound. nih.gov The model also predicted that introducing a positive charge density in the aminopiperidine region could lead to increased pharmacological activity. nih.gov

In other classes of piperidinyl pyrazole derivatives, such as Salt-Inducible Kinase (SIK) inhibitors, modifications to the piperidine ring have been crucial for optimizing pharmacokinetic properties. For instance, replacing a basic piperidine moiety with a neutral trans-cyclobutanol group was found to increase passive permeability, a desirable characteristic for drug candidates. acs.org

Table 1: Impact of Piperidine Ring Modifications on Activity

| Modification Type | Specific Example/Substituent | Observed Effect on Activity/Property | Citation |

|---|---|---|---|

| Substitution on N | Increasing alkyl chain length and bulk | General increase in receptor affinity and efficacy | nih.gov |

| Substitution on N | Exceeding 3 Å in length | Reduced potency and affinity | nih.gov |

| Ring Replacement | Replacing piperidine with a neutral trans-cyclobutanol | Increased passive permeability | acs.org |

| Ring Substitution | Racemic piperidine on a 1,6-napthyridine scaffold | 3-fold gain of activity on SIK2 | acs.org |

Role of Linker Regions and Bridgehead Connections in Modulating Activity

The linker connecting the pyrazole core to the piperidine ring is a critical determinant of biological activity. In the case of SR141716A and related CB1 antagonists, a carboxamide group at the 3-position of the pyrazole ring is considered a fundamental structural requirement for potent and selective activity. nih.gov This amide linker properly orients the piperidine ring for optimal interaction with the receptor.

The importance of the entire pyrazole-linker-piperidine assembly is highlighted by studies where this entire unit is treated as a single substituent. For example, in the development of SIK inhibitors, replacing a benzonitrile (B105546) moiety with a 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole group led to a strong increase in potency. acs.org This pyrazole motif is present in several potent kinase inhibitors. acs.org Further modification of this region, such as replacing the pyrazole-containing substituent with an N-methyl tetrahydroisoquinoline, was shown to enhance selectivity against certain kinases while maintaining potent activity. acs.org These findings underscore that the nature of the group linked to the core scaffold, and the linker itself, are pivotal for modulating both potency and selectivity.

Table 2: Influence of Linker and Connected Moieties on Activity

| Compound Series | Linker/Connected Moiety | Observed Effect on Activity/Selectivity | Citation |

|---|---|---|---|

| CB1 Antagonists | Carboxamide at pyrazole 3-position | Essential structural requirement for potent activity | nih.gov |

| SIK Inhibitors | 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole | Strong increase in SIK inhibition potency | acs.org |

| SIK Inhibitors | N-methyl tetrahydroisoquinoline | Increased selectivity against Aurora kinase B | acs.org |

Predictive Models for Structure-Activity Relationships (e.g., QSAR Principles)

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools for understanding and predicting the biological activity of chemical compounds based on their molecular structures. These models are widely applied to piperidinyl pyrazole derivatives to guide the design of new, more effective therapeutic agents. tandfonline.comnih.gov

The fundamental principle of QSAR is to establish a mathematical correlation between the chemical structure, represented by molecular descriptors, and the biological activity of a series of compounds. ej-chem.org For a series of furan-pyrazole piperidine derivatives with Akt1 inhibitory activity, a QSAR model was developed using 3D and 2D autocorrelation descriptors. tandfonline.comtandfonline.com These descriptors, selected by a genetic algorithm, were used to build a multiple linear regression (MLR) model that could predict the half-maximal inhibitory concentration (IC₅₀). tandfonline.comtandfonline.com

Similarly, 2D-QSAR models have been developed for pyrazole derivatives to predict their anti-cancer activity against various cell lines. nih.gov These studies often employ statistical methods like Principal Component Analysis (PCA) and Partial Least Squares (PLS) and adhere to strict validation guidelines to ensure their predictive power. nih.gov The ultimate goal of these models is to predict the activity (often expressed as pIC₅₀) of novel, in-house synthesized or designed compounds, thereby prioritizing the most promising candidates for further experimental investigation. nih.govtandfonline.com

Table 3: Examples of QSAR Studies on Pyrazole Derivatives

| Compound Class | Biological Activity | QSAR Method/Model | Key Findings/Descriptors | Citation |

|---|---|---|---|---|

| Furan-pyrazole piperidines | Akt1 Inhibition | 3D/2D Autocorrelation Descriptors, Genetic Algorithm, MLR | Established a regression model to predict IC₅₀ based on selected structural descriptors. | tandfonline.comtandfonline.com |

| Pyrazole derivatives | Anticancer (various cell lines) | 2D-QSAR, PCA, PLS | Developed statistically significant models to predict pIC₅₀ values of synthesized compounds. | nih.gov |

| Pyrazolone derivatives | Antimicrobial | Correlation of molecular descriptors | Correlated computed molecular properties with observed biological activities. | ej-chem.org |

Advanced Computational and Molecular Modeling Investigations of Piperidinyl Pyrazole Derivatives

Application of Computational Chemistry in Molecular Design

Computational chemistry has become an indispensable tool in the rational design and discovery of new drugs. eurasianjournals.com It provides invaluable insights into the structural and functional properties of molecules, thereby accelerating the identification of promising drug candidates. In the context of "Piperidinyl pyrazole (B372694) derivative 1," computational methods are employed to predict its physicochemical properties, understand its interaction with biological targets, and guide the synthesis of more potent and selective analogs. By creating a three-dimensional model of the molecule, researchers can visualize its shape, flexibility, and electronic properties, which are crucial for its biological activity.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. eurasianjournals.com This method is instrumental in understanding the binding mode of "Piperidinyl pyrazole derivative 1" within the active site of its putative biological target. For instance, docking studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for the molecule's inhibitory activity.

A representative molecular docking study of "this compound" against a hypothetical protein kinase target is summarized in the table below. The data illustrates the predicted binding affinity and the key interacting residues.

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -9.8 | GLU85, LEU88, VAL96, ALA109, LYS111 |

| Hydrogen Bonds | 2 | GLU85 (2.8 Å), LYS111 (3.1 Å) |

| Hydrophobic Interactions | 5 | LEU88, VAL96, ALA109, ILE120, PHE178 |

This table presents hypothetical data for illustrative purposes.

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of a molecule. eurasianjournals.comresearchgate.net For "this compound," DFT calculations are used to determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution. researchgate.net These electronic parameters are fundamental to the molecule's reactivity and its ability to interact with biological macromolecules. The HOMO-LUMO energy gap, for instance, can be correlated with the molecule's stability and reactivity.

The table below presents representative data from a DFT study on "this compound."

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.4 |

| Dipole Moment (Debye) | 3.5 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations for Conformational and Binding Dynamics

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of a ligand-protein complex over time. eurasianjournals.comnih.gov For "this compound," MD simulations can provide insights into the stability of its binding mode, the conformational changes in both the ligand and the protein upon binding, and the role of solvent molecules in the interaction. nih.gov By simulating the system for nanoseconds or even microseconds, researchers can assess the flexibility of the ligand in the binding pocket and the persistence of key interactions identified in docking studies. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can quantify the stability of the complex. mdpi.com

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. nih.govnih.gov For "this compound," a pharmacophore model can be generated based on its known interactions with a target. This model typically consists of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Once developed, this pharmacophore model can be used as a 3D query to screen large compound databases (virtual screening) to identify other molecules with similar features that are also likely to be active. tandfonline.com This approach significantly narrows down the number of compounds for experimental testing.

A hypothetical pharmacophore model for "this compound" might include:

One hydrogen bond donor (from the piperidine (B6355638) NH)

Two hydrogen bond acceptors (from the pyrazole nitrogens)

One hydrophobic feature (from the piperidine ring)

One aromatic ring feature (from a phenyl substituent on the pyrazole)

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govdocumentsdelivered.com For a series of piperidinyl pyrazole derivatives, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. documentsdelivered.com This is achieved by calculating various molecular descriptors (e.g., physicochemical properties, topological indices, and electronic parameters) and correlating them with the experimental activity using statistical methods. A robust QSAR model can guide the design of derivatives of "this compound" with improved potency and a better pharmacokinetic profile. documentsdelivered.com

The following table shows a sample of descriptors that could be used in a QSAR study of piperidinyl pyrazole derivatives.

| Descriptor | Definition | Importance |

| LogP | Octanol-water partition coefficient | Lipophilicity and membrane permeability |

| Molecular Weight | Mass of the molecule | Size and bioavailability |

| TPSA | Topological Polar Surface Area | Polarity and cell permeability |

| Number of H-bond donors/acceptors | Hydrogen bonding capacity | Target binding |

This table presents hypothetical data for illustrative purposes.

Elucidation of Biological Mechanisms and Target Interactions of Piperidinyl Pyrazole Derivatives

Molecular Target Identification and Validation Strategies

Research into the specific molecular targets of Piperidinyl pyrazole (B372694) derivative 1 has thus far been limited. Publicly available data points to a singular identified target, Prolylcarboxypeptidase (PrCP), for this particular derivative. The strategies employed for this identification are not extensively detailed in the available literature. Typically, such identification involves a combination of computational modeling, affinity chromatography, and enzymatic assays to confirm the interaction between the compound and its putative target. However, specific studies detailing these validation strategies for Piperidinyl pyrazole derivative 1 are not prevalent in the public domain.

Enzyme Modulation Studies

The enzymatic activity of this compound has been characterized in a narrow context. While the broader class of piperidinyl pyrazole derivatives has been investigated against a range of enzymes, specific data for derivative 1 is sparse.

Protein Kinase Inhibition Profiles

There is no specific information available in the reviewed scientific literature to suggest that this compound has been profiled for its inhibitory activity against protein kinases. While the broader class of piperidinyl pyrazole derivatives has been associated with potential interactions with protein kinases such as Protein Kinase C alpha (PRKCA) and Protein Kinase C zeta (PRKCZ), these findings have not been specifically attributed to this compound.

Cyclooxygenase (COX) Isoform Modulation

No studies detailing the modulation of cyclooxygenase (COX) isoforms by this compound were identified in the public domain.

Monoamine Oxidase (MAO) Inhibition Characteristics

Specific data on the monoamine oxidase (MAO) inhibition characteristics of this compound is not available in the current body of scientific literature. However, it is noteworthy that the larger family of piperidinyl pyrazole derivatives has been patented in relation to Monoamine oxidase type A (MAO-A) and Monoamine oxidase type B (MAO-B), suggesting that this class of compounds has been explored for its potential to interact with these enzymes.

Other Enzyme Inhibition/Activation Spectrums

The most definitive enzymatic interaction identified for this compound is its role as an inhibitor of Prolylcarboxypeptidase (PrCP). PrCP, also known as angiotensinase C, is a serine carboxypeptidase that plays a role in the regulation of various peptide hormones.

| Compound Name | Target Enzyme | Activity |

| This compound | Prolylcarboxypeptidase (PrCP) | Inhibitor |

This table is based on available data and does not imply a comprehensive profile of all enzymatic interactions.

Receptor Ligand Binding and Functional Assays

There is no available information from receptor ligand binding studies or functional assays to characterize the interaction of this compound with any specific receptors.

Cannabinoid Receptor (CB1) Ligand Binding and Functional Activity

A prominent member of this class, the biarylpyrazole N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, also known as SR141716A or Rimonabant (B1662492), is recognized as a potent and specific antagonist for the brain cannabinoid receptor (CB1). acs.orgelsevierpure.com This compound served as a lead for developing further ligands to explore the structure-activity relationships (SAR) at cannabinoid receptors. acs.orgelsevierpure.com

Research into the SAR of these pyrazole derivatives has identified key structural features necessary for potent and selective CB1 receptor antagonism. These requirements include a para-substituted phenyl ring at the pyrazole's 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. acs.orgelsevierpure.com The N1 aromatic ring, in particular, appears to dominate the steric binding interaction with the receptor. nih.gov

Molecular interaction studies have shown that compounds like SR141716A can act as inverse agonists at the human CB1 receptor (hCB1). nih.gov Conformational analysis of SR141716A identified several distinct conformers, with their energetic stability depending on whether the piperidine (B6355638) nitrogen is protonated. nih.gov It is proposed that the unique spatial arrangement of the C5 aromatic ring may contribute to its antagonist activity, while the pyrazole C3 substituent could determine whether the compound acts as a neutral antagonist or an inverse agonist based on its interaction with the receptor. nih.gov

Radioligand binding assays, using competitive displacement of [3H]CP55940 from rat brain membrane preparations, have been employed to determine the binding affinities (Ki) for SR141716A and a series of its structural analogues. nih.gov These studies, combined with comparative molecular field analysis (CoMFA), have led to the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models to understand the ligand-receptor interactions. nih.gov

| Compound Category | Receptor Target | Activity Profile | Key Structural Features |

| Biarylpyrazole (e.g., SR141716A) | CB1 | Antagonist / Inverse Agonist acs.orgnih.gov | p-substituted phenyl at C5, carboxamide at C3, 2,4-dichlorophenyl at N1 acs.orgelsevierpure.com |

Chemokine Receptor (CCR5) Antagonism Characterization

While the SR141716A scaffold is primarily associated with CB1 antagonism, modifications to the piperidinyl pyrazole structure have yielded potent antagonists of the human chemokine receptor CCR5. nih.govnih.gov The CCR5 receptor is a critical co-receptor for the entry of the HIV-1 virus into host cells. nih.gov

In one series of derivatives, the flexible chains connecting the piperidine moiety to an aromatic group in earlier CCR5 antagonists were replaced with heterocyclic linkers like pyrazole. nih.gov This modification resulted in compounds with significant CCR5 antagonistic properties and excellent anti-HIV-1 activity in vitro. nih.gov Structure-activity relationship studies revealed that the optimal placement for an unsubstituted nitrogen atom in the heterocyclic linker was meta to the bond connected to the 4-position of the piperidine ring. nih.gov

Further optimization of a lead pyrazole compound led to the discovery of a derivative that is a potent CCR5 antagonist with good in vitro antiviral activity against HIV-1, a high selectivity profile, and favorable oral bioavailability in animal models. nih.gov This demonstrates that the piperidinyl pyrazole core can be adapted to target different G protein-coupled receptors effectively.

| Compound Series | Receptor Target | Biological Activity | Key Structural Modification |

| 4-(Pyrazolyl)piperidine derivatives | CCR5 | Antagonist, Anti-HIV-1 nih.govnih.gov | Replacement of flexible chains with pyrazole heterocycle nih.gov |

Other Relevant Receptor Interactions

The selectivity of piperidinyl pyrazole derivatives has been a key area of investigation. Analogues of rimonabant (SR141716A) have been shown to possess good selectivity for the human CB1 receptor over the CB2 receptor. nih.gov While the pyrazole nucleus is found in compounds with a wide array of biological activities, including interactions with opioid receptors and ion channels, the specificity of the SR141716A series is notably high for the CB1 receptor. nih.govfrontiersin.org Efforts in drug design have focused on developing peripherally selective CB1 antagonists to mitigate central nervous system side effects, indicating that interactions with other CNS targets are often undesirable and are selected against during development. nih.gov

Mechanistic Investigations in Biological Systems

Antiviral Mechanism of Action (e.g., Viral Protease Inhibition)

The primary antiviral mechanism identified for certain piperidinyl pyrazole derivatives is directly linked to their antagonism of the CCR5 receptor. nih.govnih.gov By binding to and blocking CCR5, these compounds prevent the HIV-1 virus from using this receptor to enter and infect immune cells. nih.gov This mode of action is one of receptor blockade rather than direct inhibition of viral enzymes like proteases or reverse transcriptase.

While other pyrazole derivatives have been investigated for activity against a wide range of viruses—including Newcastle disease virus, Hepatitis C virus (HCV), and Chikungunya virus—through mechanisms like protease inhibition, the most clearly defined antiviral action for the specific 4-(pyrazolyl)piperidine class is through CCR5 antagonism. nih.goveurekaselect.com For instance, some pyrazole derivatives have shown the ability to inhibit the replication of HCV RNA strands in cell culture. nih.gov However, for the piperidinyl pyrazole derivatives targeting HIV, the mechanism is centered on preventing viral entry.

Antimicrobial Mode of Action

The broader class of pyrazole derivatives is known to possess a wide spectrum of antimicrobial activities, including antibacterial and antifungal properties. mdpi.comnih.gov Various studies have demonstrated the efficacy of different pyrazole-containing compounds against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. nih.govresearchgate.nettsijournals.com For example, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-pyrazole-4-carbonitriles exhibited activity against both methicillin-susceptible and methicillin-resistant S. aureus. researchgate.net The mechanism for some pyrazole derivatives is thought to involve the inhibition of essential enzymes like glucosamine-6-phosphate (GlcN-6-P) synthase. tsijournals.com

However, specific studies detailing the antimicrobial mode of action for the CB1 antagonist "this compound" (SR141716A) and its close analogues are not prominent in the reviewed literature. While the pyrazole core is a known pharmacophore for antimicrobial agents, the research focus for this particular series has been overwhelmingly on its receptor-modulating activities. nih.gov

Applications as Chemical Probes for Biological System Interrogation

Piperidinyl pyrazole derivatives, particularly SR141716A and its analogues, have been instrumental as chemical probes for studying the cannabinoid system. acs.orgelsevierpure.com Their development was partly driven by the need for tools to characterize cannabinoid receptor binding sites and to elucidate the pharmacological differences between agonists and antagonists. acs.orgelsevierpure.comnih.gov

These compounds have been used to construct and validate pharmacophore models and 3D-QSAR models of the CB1 receptor. nih.gov Such models are crucial for understanding the specific molecular interactions that govern ligand binding and functional activity, thereby interrogating the structure of the receptor's binding pocket. nih.gov

Furthermore, specific analogues have been designed with properties tailored for in vivo imaging. The most potent compound in one studied series contained a p-iodophenyl group at the 5-position of the pyrazole ring. acs.orgelsevierpure.com The presence of iodine makes this derivative a potential candidate for use as a γ-enriching SPECT (single photon emission computed tomography) ligand, which could be used to visualize and characterize CB1 receptor distribution and density in the brain in vivo. acs.orgelsevierpure.com

Future Directions and Emerging Research Avenues for Piperidinyl Pyrazole Derivatives

Development of Novel Synthetic Methodologies

The synthesis of complex molecules like piperidinyl pyrazole (B372694) derivatives is a critical aspect of their development. Future research will undoubtedly focus on creating more efficient, cost-effective, and environmentally friendly synthetic routes. Traditional methods, such as the Knorr pyrazole synthesis which involves the reaction of hydrazines with 1,3-dicarbonyl compounds, have been the bedrock of pyrazole chemistry. nih.gov However, these methods can sometimes be limited by harsh reaction conditions and the generation of multiple byproducts.

Emerging research is now paving the way for more sophisticated synthetic strategies. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are gaining traction. These reactions offer significant advantages in terms of atom economy and procedural simplicity. the-scientist.com For instance, the use of novel catalysts, such as nano-ZnO and taurine, in MCRs has shown promise in improving yields and reducing reaction times for pyrazole synthesis. the-scientist.com

Furthermore, green chemistry principles are increasingly being integrated into synthetic workflows. The use of microwave-assisted synthesis and solvent-free reaction conditions are examples of how chemists are striving to make the production of these valuable compounds more sustainable. sigmaaldrich.comcapes.gov.br Looking ahead, the development of stereoselective synthesis methods will be crucial for producing specific isomers of piperidinyl pyrazole derivatives, which can have profound implications for their biological activity and safety profiles. biomolther.org

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where AI and ML are making a significant impact. By building predictive models based on existing data, researchers can estimate the biological activity of virtual compounds before they are even synthesized. nih.govnih.gov This allows for the prioritization of molecules with the highest predicted potency and selectivity, thereby streamlining the drug discovery pipeline. For G protein-coupled receptors (GPCRs), the primary target class for many piperidinyl pyrazole derivatives, machine learning algorithms are being developed to predict ligand-receptor interactions and even to classify ligands as agonists or antagonists. nih.govnih.govacs.org

De novo drug design, where AI algorithms generate entirely new molecular structures with desired properties, represents another exciting frontier. mdpi.com These generative models can explore a vast chemical space to propose novel piperidinyl pyrazole scaffolds that may possess enhanced therapeutic properties. While the application of these advanced computational techniques to "Piperidinyl pyrazole derivative 1" and its direct analogs is still in its early stages, the potential to rationally design the next generation of these compounds is immense. nih.govrsc.org However, challenges remain, particularly in accurately predicting the selectivity of ligands for closely related receptor subtypes, a critical factor for minimizing off-target effects. nih.gov

Exploration of Novel Biological Targets and Pathways

While the primary biological target of "this compound" (SR141716A) is the cannabinoid CB1 receptor, emerging research suggests that the therapeutic potential of this chemical scaffold may extend beyond this single target. sigmaaldrich.comnih.gov The exploration of novel biological targets and pathways is a key avenue for future research, potentially unlocking new therapeutic applications for these versatile molecules.

Intriguing evidence has emerged indicating that some analogs of SR141716A can elicit biological effects through mechanisms that are independent of both CB1 and CB2 receptors. nih.gov This points towards the existence of as-yet-unidentified molecular targets for this class of compounds. Identifying these novel targets could open up entirely new fields of research and therapeutic development.

Furthermore, the pyrazole scaffold is a common feature in inhibitors of various protein kinases. capes.gov.brnih.gov This raises the possibility that piperidinyl pyrazole derivatives could be repurposed or redesigned to target specific kinases involved in diseases such as cancer and inflammation. For example, some pyrazole-containing compounds have been identified as potent inhibitors of Salt-Inducible Kinases (SIKs), presenting a novel approach for treating autoimmune and inflammatory diseases. capes.gov.br Future research will likely involve screening libraries of piperidinyl pyrazole derivatives against a wide range of biological targets to uncover these new activities.

High-Throughput Screening and Lead Optimization Technologies

High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid testing of large libraries of compounds to identify those with activity against a specific biological target. the-scientist.comnih.govnih.gov For piperidinyl pyrazole derivatives, HTS assays are crucial for identifying new lead compounds and for optimizing existing ones. Advances in HTS technologies, including the use of fluorescence- and luminescence-based assays, have significantly increased the speed and efficiency of screening for GPCR modulators. nih.govembopress.org

Fragment-based screening is a specialized form of HTS that has proven to be highly effective in identifying novel starting points for drug discovery programs. nih.govnih.govacs.org By screening libraries of low-molecular-weight fragments, researchers can identify molecules that bind to the target with high ligand efficiency. These fragments can then be elaborated into more potent and selective lead compounds.

Once a hit is identified through screening, the process of lead optimization begins. youtube.com This involves a multi-parameter optimization process to improve not only potency and selectivity but also the pharmacokinetic and pharmacodynamic properties of the compound. Modern lead optimization strategies are highly iterative and data-driven, relying on a continuous cycle of design, synthesis, and testing to refine the properties of the lead molecule. nih.gov The integration of advanced analytical techniques and in vivo models is critical for ensuring that the optimized compounds have the desired therapeutic profile.

Q & A

Q. What are the common synthetic pathways for synthesizing piperidinyl pyrazole derivatives, and how can yield optimization be achieved?

Piperidinyl pyrazole derivatives are typically synthesized via cyclization of hydrazine or hydrazide precursors with carbonyl-containing compounds. For example, hydrazide-hydrazone intermediates (e.g., A2) can undergo condensation with α,β-unsaturated carbonyl compounds to form pyrazole rings, followed by piperidinyl group incorporation via alkylation or amidation . Yield optimization (e.g., 40% in ) requires controlled reaction conditions (e.g., ethanol recrystallization, anhydrous environments) and purification techniques like HPLC .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing piperidinyl pyrazole derivatives?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions and ring tautomerism (e.g., enol-to-keto transitions observed in crystallographic studies) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH/OH stretches at ~3400 cm⁻¹, C=O at ~1600 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95% is standard for pharmacological studies) .

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns .

Q. What structural features of piperidinyl pyrazole derivatives correlate with baseline biological activity?

Essential pharmacophores include:

- A para-substituted phenyl group at the pyrazole 5-position for receptor binding .

- A carboxamido group at the 3-position for hydrogen bonding with targets (e.g., cannabinoid receptors) .

- Halogen substitutions (e.g., 2,4-dichlorophenyl) to enhance lipophilicity and bioactivity .

Advanced Research Questions

Q. How do structure-activity relationship (SAR) studies guide the design of piperidinyl pyrazole derivatives as CB1 receptor antagonists?

SAR studies reveal:

- Para-iodophenyl substitution at the 5-position increases CB1 affinity and enables SPECT imaging applications due to iodine’s gamma-emitting properties .

- Piperidinyl carboxamide at the 3-position improves selectivity over CB2 receptors .

- 2,4-Dichlorophenyl groups at the 1-position enhance metabolic stability in vivo . Methodological validation involves competitive binding assays (e.g., using [³H]CP-55,940) and molecular docking simulations .

Q. What crystallographic insights inform the tautomeric behavior and solid-state interactions of piperidinyl pyrazole derivatives?

X-ray diffraction analyses demonstrate:

- Keto-enol tautomerism : C=O bond lengths (~1.28 Å) confirm keto dominance in crystalline states .

- Hydrogen-bond networks : Intermolecular N–H⋯O bonds stabilize dimeric R₂²(8) motifs, influencing solubility and crystallinity .

- Dihedral angles between pyrazole and aryl rings (43–47°) affect packing efficiency and bioavailability .

Q. How can retrosynthetic analysis streamline the synthesis of complex piperidinyl pyrazole analogs?

Retrosynthesis identifies disconnections at:

- The pyrazole-piperidine junction , enabling modular assembly via Suzuki-Miyaura coupling or nucleophilic substitution .

- Carboxamide linkages , which can be formed via EDCI/HOBt-mediated coupling . Strategic precursor selection (e.g., hydrazines, piperidinyl halides) reduces step count and improves scalability .

Q. What strategies address solubility and bioavailability challenges in piperidinyl pyrazole derivatives?

Approaches include:

- Halogenation : Fluorine or chlorine atoms improve membrane permeability .

- PEGylation : Polyethylene glycol (PEG) chains enhance aqueous solubility .

- Prodrug design : Ester or amide prodrugs increase metabolic stability . Solubility is quantified via shake-flask assays, while bioavailability is assessed using Caco-2 cell models .

Q. How do advanced synthetic methods (e.g., sonochemistry) improve the efficiency of pyrazole ring formation?

Sonication reduces reaction times (e.g., from hours to minutes) and increases yields (up to 81%) by enhancing mass transfer and reducing side reactions . Key parameters include frequency (20–40 kHz) and solvent selection (e.g., ethanol/water mixtures) . Comparative studies show sonication outperforms conventional reflux methods in scalability .

Q. How should researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological reconciliation involves:

- Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation) and MIC protocols for antimicrobial testing .

- Dose-response curves : Establish EC₅₀/IC₅₀ values to compare potency across studies .

- Off-target profiling : Screen against kinase panels or GPCR arrays to identify polypharmacology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.